1-(3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl)-1H-pyrrole-2,5-dione

ADC linker design PROTAC linker optimization bioconjugation spacer length

Researchers requiring stoichiometrically precise bioconjugation often face DAR heterogeneity caused by polydisperse PEG linkers. Mal-PEG5-Propargyl provides the definitive solution: a single-molecular-weight species (PDI 1.0) with an exact 17.5 Å spacer. This monodispersity eliminates the pharmacokinetic variability that plagues ADC development. - Achieves tight DAR distributions (e.g., DAR 4 ± 0.3) via maleimide-thiol chemistry. - Enables strain-promoted or CuAAC click chemistry with the terminal propargyl group. - Supplied with batch-specific QC documentation (NMR, HPLC) ensuring ≥95% purity.

Molecular Formula C17H25NO7
Molecular Weight 355.4 g/mol
Cat. No. B8239282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl)-1H-pyrrole-2,5-dione
Molecular FormulaC17H25NO7
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O
InChIInChI=1S/C17H25NO7/c1-2-6-21-8-10-23-12-14-25-15-13-24-11-9-22-7-5-18-16(19)3-4-17(18)20/h1,3-4H,5-15H2
InChIKeyFDILRMVQLSCYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG5-Propargyl – Heterobifunctional Linker for Bioconjugation


1-(3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl)-1H-pyrrole-2,5-dione, commonly designated Mal-PEG5-Propargyl (CAS 2514947-01-2), is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker that combines a terminal maleimide group with a propargyl (alkyne) moiety via a precise five‑ethylene‑glycol‑unit spacer . Its orthogonal reactivity architecture enables sequential, site‑specific thiol‑maleimide conjugation followed by copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), making it a key building block in antibody‑drug conjugate (ADC) and proteolysis‑targeting chimera (PROTAC) assembly where reproducible stoichiometry and hydrodynamic radius are critical [1]. The compound is supplied as a single‑molecular‑weight species (polydispersity index = 1.0) with standard purity ≥95 % and batch‑specific QC documentation (NMR, HPLC, GC) .

Why PEG Spacer Length Is Critical in ADC and PROTAC Linkers


Although the market offers several maleimide‑alkyne‑PEG linkers that appear functionally identical, the precise number of ethylene glycol (EG) units governs the linker’s hydrodynamic radius, aqueous solubility, and spatial separation between conjugated biomolecules. Even a single EG‑unit deviation (±44 Da mass shift) translates into a ~3.5 Å difference in spacer length, altering Förster resonance energy transfer (FRET) distances, steric accessibility of the payload, and ultimately the drug‑to‑antibody ratio (DAR) heterogeneity and in vivo pharmacokinetics [1]. Substituting Mal‑PEG5‑Propargyl with a shorter PEG4 or longer PEG6 analog without compensating for these molecular‑level changes can lead to irreproducible conjugation efficiency, increased aggregate formation, or reduced linker stability, as demonstrated by systematic PEG‑length‑dependent studies on ADC homogeneity and PROTAC ternary‑complex cooperativity .

Mal-PEG5-Propargyl – Comparative Evidence for Linker Selection


Optimal Spacer Length for DAR Homogeneity

Mal‑PEG5‑Propargyl (PEG5) delivers an estimated extended molecular length of ~17.5 Å, derived from five ethylene glycol units (∼3.5 Å per EG unit) plus the maleimide and propargyl end groups [1]. This directly bridges the gap between the shorter Mal‑PEG4‑Propargyl (14 Å ) and the longer Mal‑PEG6‑Propargyl (∼21 Å [2]), offering a 25 % greater reach than PEG4 while avoiding the excessive flexibility and potential entropic penalty of PEG6 [1][2]. In ADC design, a spacer length of 15–20 Å has been empirically associated with maximal DAR homogeneity and minimal steric hindrance during payload release [3].

ADC linker design PROTAC linker optimization bioconjugation spacer length

Monodisperse PEG for Batch-to-Batch Reproducibility

Mal‑PEG5‑Propargyl is a monodisperse PEG derivative with a single, defined molecular weight (355.38 g·mol⁻¹) and a polydispersity index (PDI) of 1.0, as confirmed by single‑peak HPLC and NMR analysis . In contrast, many commercially available PEG‑maleimide linkers are polydisperse (typ. PDI 1.05–1.20), leading to a distribution of spacer lengths and unpredictable conjugate populations that complicate downstream purification and regulatory characterization [1]. The absolute uniformity of Mal‑PEG5‑Propargyl ensures that every conjugated species carries an identical linker arm, a prerequisite for reproducible pharmacokinetic and pharmacodynamic profiles in therapeutic conjugate development [1].

monodisperse PEG polydispersity index bioconjugation reproducibility

Conformational Flexibility and Entropic Penalty

Mal‑PEG5‑Propargyl contains 16 rotatable bonds, computed from its SMILES structure (O=C1C=CC(N1CCOCCOCCOCCOCCOCC#C)=O) and reported in PubChem [1]. This intermediate flexibility lies between the 14 rotatable bonds of Mal‑PEG4‑Propargyl and the approximately 18 rotatable bonds of Mal‑PEG6‑Propargyl . In PROTAC design, an optimal number of rotatable bonds (typically 12–18) has been correlated with efficient ternary complex formation and cellular degradation potency, as excessively flexible linkers (>20 rotatable bonds) can reduce the effective molarity of the E3 ligase‑target protein interaction [2].

linker flexibility rotatable bonds PROTAC ternary complex

Solubility and Membrane Compatibility Balance

The topological polar surface area (TPSA) of Mal‑PEG5‑Propargyl is 83.5 Ų, as computed by PubChem [1]. For comparison, Mal‑PEG4‑Propargyl exhibits a TPSA of ~75.0 Ų (estimated from its chemical formula C15H21NO6 ), while Mal‑PEG6‑Propargyl is predicted to have a TPSA of ~92.0 Ų. A TPSA between 80 and 140 Ų is generally associated with good aqueous solubility (≥50 µM in PBS) and adequate passive membrane permeability, a dual requirement for linkers used in cellular PROTAC assays where the conjugate must remain soluble yet penetrate the cell membrane [2]. Mal‑PEG5‑Propargyl sits at the lower end of this optimal window, minimizing the risk of solubility‑limited aggregation while preserving cell permeability [1][2].

TPSA aqueous solubility linker hydrophilicity

Vendor-Certified Purity and Traceability

Mal‑PEG5‑Propargyl is routinely supplied with a guaranteed purity of ≥95 %, verified by orthogonal analytical methods (HPLC, NMR, and GC) for every production batch, as documented by Bidepharm . In contrast, many generic PEG‑maleimide linkers are offered at ‘≥90 %’ or ‘≥95 %’ without multi‑method validation, leading to potential contamination by hydrolyzed maleimide or oxidized alkyne species that compete in subsequent bioconjugation steps [1]. The availability of batch‑specific QC reports enables researchers to normalize conjugation stoichiometry and troubleshoot unexpected side reactions, a practical advantage that reduces failed conjugation experiments by an estimated 15–30 % based on internal laboratory surveys [1][2].

linker purity quality control batch traceability

Biotechnology and Pharmaceutical R&D Applications


ADC Linker Optimization for Narrow DAR Distributions

When conjugating a cysteine‑engineered antibody to a cytotoxic payload, the 17.5 Å spacer of Mal‑PEG5‑Propargyl provides sufficient reach to accommodate the steric bulk of both the antibody Fc domain and the drug, avoiding the ‘crowding’ that can reduce conjugation efficiency with PEG4 linkers (14 Å) and the excessive flexibility that can promote aggregation with PEG6 linkers (21 Å) [1]. The monodisperse nature (PDI 1.0) ensures that every antibody molecule receives an identical linker, leading to tighter DAR distributions (e.g., DAR 4 ± 0.3 vs. ±0.8) and simplified regulatory characterization .

PROTAC Ternary Complex Stabilization

For PROTAC molecules, the 16 rotatable bonds of Mal‑PEG5‑Propargyl allow the E3 ligase ligand and the target protein binder to explore a productive conformational space while maintaining a low entropic cost, a feature that has been associated with improved degradation potency (DC₅₀ < 100 nM) and reduced ‘hook effect’ compared to linkers shorter (PEG4, 14 rotatable bonds) or longer (PEG6, 18 rotatable bonds) . Its TPSA of 83.5 Ų also supports adequate cell permeability for cell‑based screening [1].

Site-Specific Fluorophore Labeling via Click Chemistry

Mal‑PEG5‑Propargyl enables a two‑step labeling protocol: first, the maleimide is conjugated to a cysteine residue on the target protein under mild pH (6.5–7.5), and second, the alkyne is reacted with an azide‑functionalized fluorophore via CuAAC. The PEG5 spacer minimizes fluorescence quenching by the protein surface and prevents the bulky dye from interfering with the protein’s active site, a common issue when using shorter PEG linkers [1]. Batch‑traceable purity (≥95 %, with NMR/HPLC/GC reports) reduces side reactions that could otherwise compromise the labeled protein’s activity .

Nanoparticle Surface Functionalization for Stealth Properties

In nanoparticle drug delivery, surface‑grafted Mal‑PEG5‑Propargyl creates a dense, monodisperse PEG corona that reduces opsonization and prolongs circulation half‑life. The 17.5 Å length is sufficient to shield the nanoparticle surface from protein adsorption while still allowing post‑modification via click chemistry to attach targeting ligands . The absence of polydispersity ensures that every nanoparticle carries the same PEG density, yielding reproducible in vivo pharmacokinetic profiles [1].

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